4-Methylbenzo[h]quinolin-2(1H)-one
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Overview
Description
4-Methylbenzo[h]quinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a quinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Methylbenzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . The typical procedure includes heating the reaction mixture under reflux conditions and then cooling it to room temperature before purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinolinone ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, tetrahydroquinolines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylbenzo[h]quinolin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzo[h]quinoline
- 4-Bromomethyl-2(1H)-quinolinone
- 2-Methylbenzo[h]quinolin-4-amine
Uniqueness
4-Methylbenzo[h]quinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1210-07-7 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methyl-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C14H11NO/c1-9-8-13(16)15-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,15,16) |
InChI Key |
ZMXBCQZLZQUSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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